Narrowest Direct Band Gap Among Chalcopyrites Enables Tandem Bottom-Cell and Near-IR Photodetector Applications
CuInSe₂ exhibits the narrowest experimental direct band gap (1.04 eV) among the four endpoint CuXY₂ chalcopyrite compounds, compared to CuGaSe₂ (1.67 eV), CuInS₂ (1.55 eV), and CuGaS₂ (2.43 eV) . This 0.63 eV reduction relative to CuGaSe₂ places CuInSe₂ near the optimal bottom-cell absorption threshold for mechanically stacked and monolithic tandem photovoltaic architectures, while its direct-gap character ensures high oscillator strength for absorption at the band edge, unlike the indirect-gap c-Si .
| Evidence Dimension | Experimental direct band gap (eV) |
|---|---|
| Target Compound Data | 1.04 eV (CuInSe₂) |
| Comparator Or Baseline | CuGaSe₂: 1.67 eV; CuInS₂: 1.55 eV; CuGaS₂: 2.43 eV; c-Si: 1.12 eV (indirect) |
| Quantified Difference | 0.51–1.39 eV narrower than all chalcopyrite analogs; 0.08 eV narrower than c-Si but with direct-gap advantage |
| Conditions | Experimental room-temperature optical absorption and photoluminescence measurements on single-crystal and thin-film samples; DFT-GGA and LDA theoretical validations |
Why This Matters
Procurement of CuInSe₂ is essential when the application requires the narrowest-bandgap chalcopyrite endpoint—any substitution with CuGaSe₂ or CuInS₂ shifts the absorption edge by >0.5 eV, fundamentally altering the spectral response and tandem current-matching design.
- [1] Soni, A., Gupta, V., Arora, G., & Dashora, A. (2013). Density functional theory of structural, electronic and optical properties of CuXY₂ (X=In, Ga and Y=S, Se) chalcopyrite semiconductors. Physica B: Condensed Matter, 416, 55–63. Experimental band gaps: CuGaS₂ 2.43 eV, CuInS₂ 1.55 eV, CuInSe₂ 1.04 eV, CuGaSe₂ 1.67 eV. View Source
- [2] AbuShama, J., Noufi, R., & Johnston, S. (2005). Improved Performance in CuInSe₂ and Surface-Modified CuGaSe₂ Solar Cells. NREL/CP-520-37614. World record CIS cell efficiency 15.0% used as tandem bottom cell. View Source
